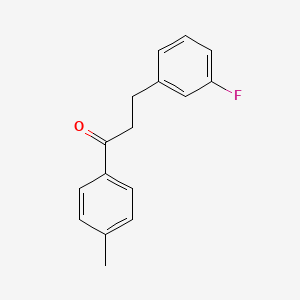

3-(3-Fluorophenyl)-4'-methylpropiophenone

Description

3-(3-Fluorophenyl)-4'-methylpropiophenone is a substituted propiophenone derivative characterized by a fluorine atom at the 3-position of one phenyl ring and a methyl group at the 4'-position of the other phenyl ring. Propiophenones are ketones with a phenyl group attached to the carbonyl carbon and a three-carbon chain.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFFCNWAJDRXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644511 | |

| Record name | 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-69-7 | |

| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-fluorobenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)-4’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-4’-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4’-methylpropiophenone involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to alterations in cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity : Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions, making 3-(3-fluorophenyl) derivatives potent enzyme inhibitors .

- Stability: Methyl groups at the 4'-position improve thermal stability, as seen in 4'-methylpropiophenone’s use as a stable intermediate in multistep syntheses .

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl) reduce reaction rates in sterically hindered environments, as observed in CF₃-substituted analogs .

Biological Activity

3-(3-Fluorophenyl)-4'-methylpropiophenone, a fluorinated organic compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H15F

- CAS Number : 898788-69-7

- Molecular Weight : 258.29 g/mol

The compound features a propiophenone backbone with a fluorine atom and a methyl group, which influence its chemical reactivity and biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural attributes suggest potential applications in drug development, especially for compounds targeting the central nervous system (CNS).

Key Biological Activities

-

Monoamine Release :

- Similar compounds, such as 3-fluoroamphetamine, have been shown to act as monoamine releasers, selectively enhancing dopamine and norepinephrine release over serotonin. This suggests that this compound might exhibit similar stimulant effects.

-

Antimicrobial Properties :

- Research indicates that fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt bacterial membranes or interfere with metabolic pathways.

- Cytotoxicity :

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific neurotransmitter systems:

-

Dopaminergic and Noradrenergic Pathways :

- The compound may enhance dopaminergic and noradrenergic signaling by promoting the release of these neurotransmitters, which is crucial for mood regulation and cognitive function.

- Enzyme Inhibition :

Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- In Vitro Studies :

- Case Studies :

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Propiophenone backbone with F and CH₃ | Potential monoamine releaser; antimicrobial |

| 3-Fluoroamphetamine | Fluorine-substituted amphetamine | Stimulant; enhances DA/NE release |

| 4-Fluorobenzoyl chloride | Halogenated benzoyl derivative | Used in synthesis; less biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.